2-cyclopentyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Michael Reaction Applications : Cyclopentylidene- and cyclohexylidene(cyano)acetamides, related to the compound , are used in the Michael reaction to synthesize various heterocyclic compounds. These reactions lead to the creation of substances like tricyano-1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones (Dyachenko et al., 2004).
Antitumor and Antimicrobial Applications
- Antitumor Compounds : The cyanoacetamide framework is utilized to synthesize heterocyclic derivatives with potential antitumor activities. These compounds are tested for their efficacy against several cancer cell lines, including breast adenocarcinoma and lung cancer (Shams et al., 2010).
- Synthesis of Antitumor and Antimicrobial Derivatives : Synthesis involving cyanoacetamide derivatives leads to the creation of various compounds, such as thiophene and pyridine derivatives, which show promise in antitumor and antimicrobial applications (Albratty et al., 2017).
Heterocyclic Compound Synthesis
- Polysubstituted Pyridines : Reactions involving cyanothioacetamide and other compounds result in the synthesis of polysubstituted pyridines, which are crucial in various chemical applications (Abu-Shanab et al., 1994).
Insecticidal Properties
- Insecticide Development : Derivatives of pyridine, synthesized from compounds like cyanoacetamide, have shown effectiveness as insecticides against pests such as aphids (Bakhite et al., 2014).
Novel Therapeutic Compounds
- New Therapeutics Synthesis : The compound is used as a precursor in the synthesis of various heterocyclic compounds. These compounds are explored for potential applications in anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(10-13-4-1-2-5-13)19-11-14-6-3-8-18-17(14)15-7-9-21-12-15/h3,6-9,12-13H,1-2,4-5,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSGRGAKJNPAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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